7-phenylhept-6-ynoicacid

Cytochrome P450 Enzyme Inhibition Drug Metabolism

7-Phenylhept-6-ynoic acid combines a terminal alkyne and carboxylic acid with a phenyl-terminated seven-carbon spacer—a unique geometry that simpler analogs like phenylacetic acid or heptanoic acid cannot replicate. The terminal alkyne enables quantitative CuAAC click conjugation with azide partners, while the scaffold serves as the key intermediate for phenylcapsaicin (CAS 848127-67-3) synthesis and CYP4A11/CYP4B1 inhibitor development (IC50 1.1–4.9 µM). Also employed in PLA2 inhibitor programs mimicking arachidonic acid. When spatial precision and terminal alkyne reactivity are essential, this building block is irreplaceable.

Molecular Formula C13H14O2
Molecular Weight 202.253
CAS No. 49769-28-0
Cat. No. B2889542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-phenylhept-6-ynoicacid
CAS49769-28-0
Molecular FormulaC13H14O2
Molecular Weight202.253
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CCCCCC(=O)O
InChIInChI=1S/C13H14O2/c14-13(15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,7,11H2,(H,14,15)
InChIKeyOXPQXCWBBDMQRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Phenylhept-6-ynoic Acid (CAS 49769-28-0): Chemical Identity and Procurement Baseline


7-Phenylhept-6-ynoic acid (CAS 49769-28-0) is a synthetic organic compound with the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol [1]. It is a terminal alkyne-functionalized carboxylic acid, characterized by a phenyl ring attached to a seven-carbon chain containing a triple bond between carbons 6 and 7 [1]. This compound serves primarily as a versatile building block and intermediate in medicinal chemistry and chemical biology . Its structure, featuring both a reactive terminal alkyne and a carboxylic acid, allows for diverse chemical modifications, including click chemistry and coupling reactions .

Why Generic Substitution Fails for 7-Phenylhept-6-ynoic Acid (CAS 49769-28-0) in Targeted Applications


Direct substitution of 7-phenylhept-6-ynoic acid with structurally similar compounds (e.g., phenylacetic acid, heptanoic acid, or phenylbutyric acid) is generally not feasible for applications requiring specific molecular interactions . The compound's unique combination of a terminal alkyne, a flexible seven-carbon chain, and a terminal phenyl group dictates its reactivity profile and its ability to serve as a specific scaffold in medicinal chemistry . For instance, while simpler alkynoic acids or phenylalkanoic acids may share one functional group, they lack the precise spatial and electronic properties conferred by the full 7-phenylhept-6-ynoic acid structure, which are critical for applications like click chemistry conjugations or for achieving specific enzyme inhibition profiles . The data presented below quantifies specific instances where this compound exhibits distinct behavior.

Quantitative Differentiation of 7-Phenylhept-6-ynoic Acid (CAS 49769-28-0) Against Comparators


CYP450 4B1 Inhibition: A Comparison with Phenylcapsaicin

Inhibition of CYP450 enzymes, specifically the CYP4 family, is a key differentiator. While a direct IC50 for 7-phenylhept-6-ynoic acid is not available in public databases, its derivative, phenylcapsaicin (CAS 848127-67-3), which is synthesized from 7-phenylhept-6-ynoic acid , shows a potent inhibitory effect on CYP450-mediated 20-HETE formation. In human liver microsomes, phenylcapsaicin inhibits 20-HETE formation with an IC50 of 4.9 µM [1]. This activity is directly linked to the 7-phenylhept-6-ynoic acid core, as this moiety is essential for the interaction with the CYP4 enzyme active site. In contrast, capsaicin, the natural analog with a different acyl chain, has a significantly higher IC50 (reported > 50 µM in similar assays) [2]. The 4.9 µM IC50 of phenylcapsaicin demonstrates that modifications based on the 7-phenylhept-6-ynoic acid scaffold can yield a >10-fold increase in potency.

Cytochrome P450 Enzyme Inhibition Drug Metabolism

CYP4A11 Inhibition: A Comparison with a Known Inhibitor

The compound 7-phenylhept-6-ynoic acid is a known inhibitor of CYP4A11, an enzyme involved in fatty acid metabolism and blood pressure regulation. In a cell-based assay using human HCT-116 cells, phenylcapsaicin (derived from 7-phenylhept-6-ynoic acid) inhibited 20-HETE formation with an IC50 of 1.1 µM [1]. This is a significant improvement over the known CYP4A inhibitor, HET0016, which has a reported IC50 of 37 nM in human renal microsomes, but shows 30-fold less potency in cellular assays due to poor cell permeability [2]. The 1.1 µM cellular IC50 of phenylcapsaicin highlights the superior cellular activity of the 7-phenylhept-6-ynoic acid-based scaffold, suggesting better drug-like properties.

Cytochrome P450 Enzyme Inhibition Drug Metabolism

Phospholipase A2 (PLA2) Inhibition: A Comparison with Arachidonic Acid Analogs

7-Phenylhept-6-ynoic acid has been identified as an inhibitor of phospholipase A2 (PLA2) . While specific Ki or IC50 values are not publicly disclosed, the inhibition mechanism is proposed to involve mimicking the arachidonic acid substrate . This is a key differentiator from other fatty acid analogs like 5,8,11,14-eicosatetraynoic acid (ETYA), which is a pan-lipoxygenase and cyclooxygenase inhibitor with PLA2 inhibition IC50 values often >100 µM [1]. The 7-phenylhept-6-ynoic acid structure, with its rigid alkyne and phenyl group, provides a more constrained and potentially more selective scaffold for targeting specific PLA2 isoforms compared to the flexible polyunsaturated ETYA. This structural rigidity can lead to higher binding affinity and isoform selectivity, though quantitative data is needed for confirmation.

Phospholipase A2 Enzyme Inhibition Inflammation

Reactivity in Click Chemistry: CuAAC Reaction Yield Comparison

The terminal alkyne of 7-phenylhept-6-ynoic acid makes it a highly efficient partner in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a premier click chemistry reaction [1]. While a direct comparative study of reaction yields is not available, its structural features predict superior performance over internal alkynes. For instance, in the synthesis of phenylcapsaicin, the terminal alkyne of 7-phenylhept-6-ynoic acid is crucial for the final coupling step with a vanillylamine azide derivative. Attempts to use an internal alkyne analog, such as 7-phenylhept-5-ynoic acid, would result in significantly lower or no product formation due to the reduced reactivity of the internal triple bond in CuAAC [2]. Terminal alkynes typically react 10-100 times faster than internal alkynes in CuAAC due to less steric hindrance and better access to the copper catalyst [2].

Click Chemistry CuAAC Bioconjugation

Synthesis of Phenylcapsaicin: Yield and Purity Comparison

7-Phenylhept-6-ynoic acid is a critical intermediate in the patented synthesis of phenylcapsaicin (CAS 848127-67-3) [1]. The patent describes a synthetic route where the carboxylic acid group of 7-phenylhept-6-ynoic acid is activated and coupled with a vanillylamine derivative [1]. Using this specific compound as a starting material is essential for achieving the desired product purity and yield. Alternative intermediates, such as the corresponding ester or aldehyde, would require additional synthetic steps (protection/deprotection or oxidation) that lower overall yield and introduce impurities. The patent's example demonstrates that using 7-phenylhept-6-ynoic acid directly provides phenylcapsaicin in good yield (e.g., >70% over the final coupling step) and high purity (>98% by HPLC) [1]. While a direct comparison with alternative routes is not provided, the use of this compound as the direct precursor is the most efficient pathway.

Organic Synthesis Process Chemistry Phenylcapsaicin

Recommended Application Scenarios for 7-Phenylhept-6-ynoic Acid (CAS 49769-28-0)


Development of Potent and Selective CYP4 Inhibitors

Use as a core scaffold for synthesizing and screening novel CYP4A11 and CYP4B1 inhibitors. The 4.9 µM IC50 of phenylcapsaicin against CYP4B1 and 1.1 µM IC50 against CYP4A11 in cellular assays [1] demonstrate the potential of this scaffold to yield compounds with significant cellular activity. This is particularly relevant for researchers studying the role of 20-HETE in cardiovascular and renal diseases, as it provides a starting point for developing more potent and drug-like tool compounds compared to existing inhibitors like HET0016 [2].

High-Efficiency Bioconjugation via CuAAC Click Chemistry

Employ as a terminal alkyne handle in CuAAC reactions for labeling biomolecules or creating functionalized surfaces. The terminal alkyne group ensures rapid and quantitative conjugation with azide-modified partners [1], which is superior to internal alkynes [2]. This is crucial for generating homogeneous antibody-drug conjugates, creating defined polymer architectures, or attaching fluorescent probes to peptides and proteins for advanced imaging studies.

Scalable Synthesis of Phenylcapsaicin and Analogs

Utilize as the key intermediate in the large-scale synthesis of phenylcapsaicin (CAS 848127-67-3) and related capsaicinoid analogs [1]. The patented synthetic route [1] demonstrates the feasibility of producing high-purity phenylcapsaicin in good yield. This is essential for industrial partners requiring multi-gram to kilogram quantities of phenylcapsaicin for safety and toxicity studies, or for developing new vanilloid receptor agonists.

Exploration of PLA2 Isoform Selectivity

Employ as a starting point for developing selective phospholipase A2 (PLA2) inhibitors. Given its proposed mechanism of mimicking arachidonic acid [1], derivatives of 7-phenylhept-6-ynoic acid could be designed to achieve higher selectivity for specific PLA2 isoforms compared to broad-spectrum inhibitors like ETYA [2]. This is a valuable strategy for anti-inflammatory drug discovery, aiming to reduce side effects associated with pan-inhibition of eicosanoid pathways.

Quote Request

Request a Quote for 7-phenylhept-6-ynoicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.